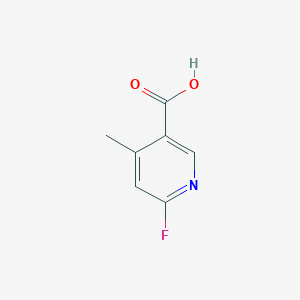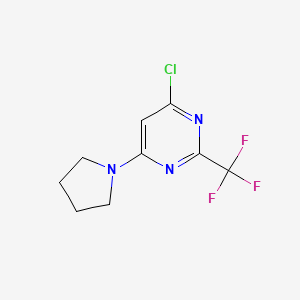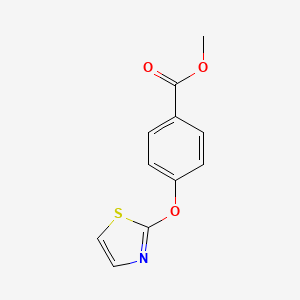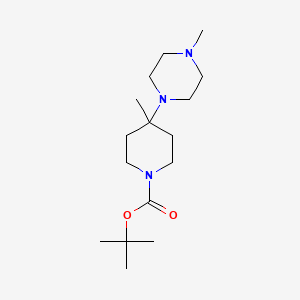![molecular formula C22H15N3 B1393199 8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole CAS No. 1251503-35-1](/img/structure/B1393199.png)
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole” is a heterocyclic compound with the molecular formula C22H15N3 . It is part of the semiconductor product group .
Molecular Structure Analysis
The IUPAC name of this compound is 8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole . The SMILES representation is C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 .Physical And Chemical Properties Analysis
The molecular weight of “8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole” is 321.4 g/mol .科学的研究の応用
Optoelectronic Properties
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole derivatives have been studied for their thermal, electrochemical, photophysical, and optoelectronic properties. For example, a study by Zhang et al. (2016) investigated δ-carboline derivatives, including a similar compound, demonstrating their use as bipolar hosts for blue phosphorescent organic light-emitting diodes (OLEDs). These materials exhibited good hole- and electron-transporting properties, making them suitable for high-efficiency OLEDs with reduced driving voltage (Zhang et al., 2016).
Antitumor Properties
Further research has been conducted on derivatives of 5H-pyrido[4,3-b]indoles, revealing their potential antitumor properties. Nguyen et al. (1992) synthesized new 1-amino-substituted derivatives and evaluated their antitumor properties, noting the influence of different substituents on biological activity (Nguyen et al., 1992).
Chemical Reactions and DNA Modification
The compound 3-amino-1-methyl-5H-pyrido[4,3-b]indole, a close derivative, has been studied for its mutagenic properties and its reaction with DNA. Hashimoto et al. (1980) identified an active metabolite formed by rat liver microsomes that bound to DNA (Hashimoto et al., 1980).
特性
IUPAC Name |
8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-7-17(19-8-3-4-12-23-19)16(6-1)15-10-11-20-18(14-15)22-21(25-20)9-5-13-24-22/h1-14,25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWGQBJRGUPAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

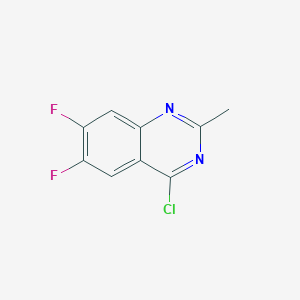
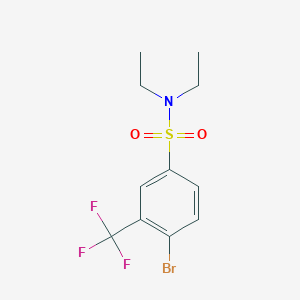
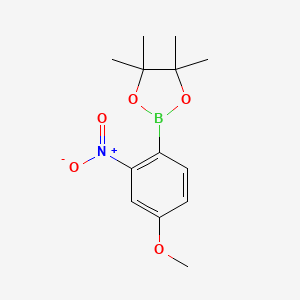

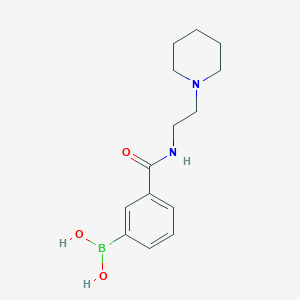
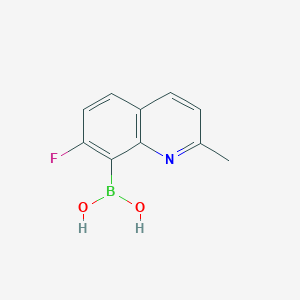
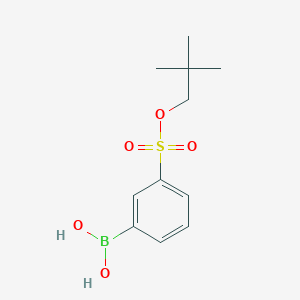
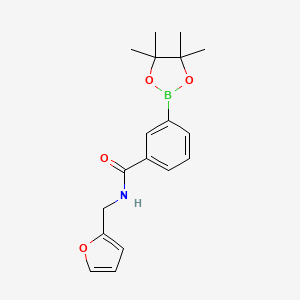
![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
